molecular formula C17H18FNO2 B2391374 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 331852-85-8

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2391374
CAS RN: 331852-85-8
M. Wt: 287.334
InChI Key: CTOWTEDOGJLWJS-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (FDMI) is a chemical compound that belongs to the class of tetrahydroisoquinolines. FDMI has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but several studies have suggested that it acts as a dopamine D2 receptor antagonist and a sigma-1 receptor agonist. 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit acetylcholinesterase activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have several biochemical and physiological effects, including the inhibition of oxidative stress and the reduction of inflammation. 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high potency and selectivity for dopamine D2 receptors and sigma-1 receptors. However, one of the limitations of using 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which may make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is the potential use of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as an antidepressant and anxiolytic agent. Further research is also needed to elucidate the exact mechanism of action of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and to develop more efficient synthesis methods for 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Synthesis Methods

The synthesis of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multi-step process, which has been described in detail in several research papers. The first step involves the reaction of 3-fluorophenylacetonitrile with dimethyl malonate in the presence of sodium hydride to form the intermediate product, 3-fluorophenyl-3-hydroxypropanenitrile. This intermediate product is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride to yield 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. Several studies have shown that 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.

properties

IUPAC Name

1-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-20-15-9-11-6-7-19-17(14(11)10-16(15)21-2)12-4-3-5-13(18)8-12/h3-5,8-10,17,19H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOWTEDOGJLWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

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